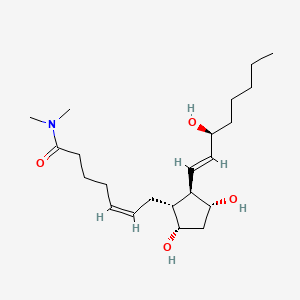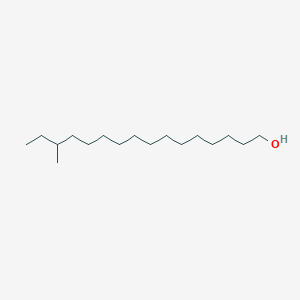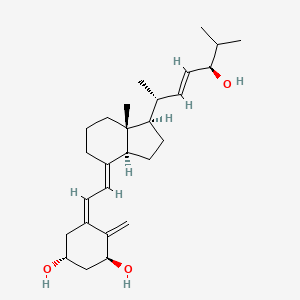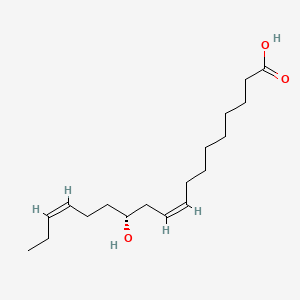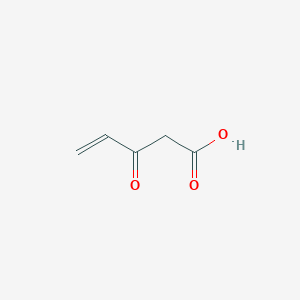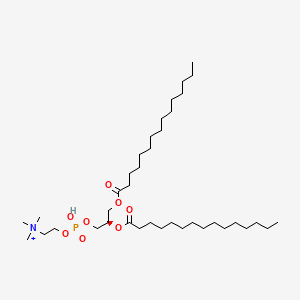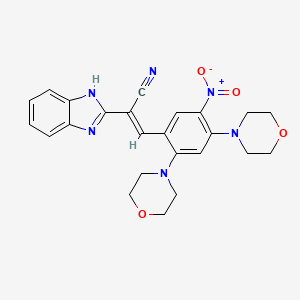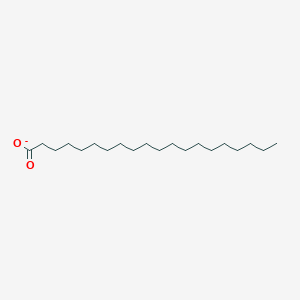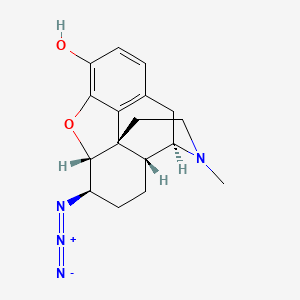
(R)-4-dehydropantoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-4-dehydropantoic acid is the 4-dehydro derivative of (R)-pantoic acid. It is a 2-hydroxy monocarboxylic acid and an aldehyde. It derives from a (R)-pantoic acid. It is a conjugate acid of a (R)-4-dehydropantoate.
Aplicaciones Científicas De Investigación
Phytoremediation Enhancement
(R)-4-dehydropantoic acid is associated with the phytoremediation process. Germaine et al. (2006) described the inoculation of plants with genetically tagged bacterial endophytes that naturally possess the ability to degrade harmful compounds. These inoculated plants demonstrated an enhanced capability to remove such compounds from the soil, reducing their accumulation in aerial tissues and demonstrating the utility of bacterial endophytes in improving phytoremediation of contaminated substrates (Germaine et al., 2006).
Protein Modification Probing
Xu and Chance (2007) highlighted the significance of (R)-4-dehydropantoic acid in probing structural proteomics through the modification of proteins. This process involves the hydroxyl radical-mediated modification of proteins, indicating the compound's role in understanding and mapping protein structures (Xu & Chance, 2007).
Substrate Specificity in Dehydration Reactions
Zhang and van der Donk (2007) explored the substrate specificity of lacticin 481 synthetase in dehydration reactions, indicating the potential of (R)-4-dehydropantoic acid in such enzymatic processes. The study revealed the synthetase's ability to convert various threonine analogs into corresponding dehydroamino acids, showcasing the compound's relevance in synthetic applications and lantibiotic engineering (Zhang & van der Donk, 2007).
Propiedades
Fórmula molecular |
C6H10O4 |
|---|---|
Peso molecular |
146.14 g/mol |
Nombre IUPAC |
(2R)-2-hydroxy-3,3-dimethyl-4-oxobutanoic acid |
InChI |
InChI=1S/C6H10O4/c1-6(2,3-7)4(8)5(9)10/h3-4,8H,1-2H3,(H,9,10)/t4-/m0/s1 |
Clave InChI |
HVMPYIKTQSOMHA-BYPYZUCNSA-N |
SMILES isomérico |
CC(C)(C=O)[C@H](C(=O)O)O |
SMILES |
CC(C)(C=O)C(C(=O)O)O |
SMILES canónico |
CC(C)(C=O)C(C(=O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




